Ethyl-(4-methyl-pyrimidin-2-yl)-amine
Description
Ethyl-(4-methyl-pyrimidin-2-yl)-amine is a pyrimidine derivative characterized by a 4-methyl-substituted pyrimidine ring and an ethylamine group at the 2-position. Pyrimidines are nitrogen-containing heterocycles with significant roles in pharmaceuticals and agrochemicals due to their ability to mimic biological nucleobases . This compound is structurally related to bioactive molecules targeting enzymes like acetylcholinesterase (AChE), where substituents on the pyrimidine ring influence binding and activity .
Properties
IUPAC Name |
N-ethyl-4-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-8-7-9-5-4-6(2)10-7/h4-5H,3H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEUOKHALHZITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663872 | |
| Record name | N-Ethyl-4-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651718-69-3 | |
| Record name | N-Ethyl-4-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl-(4-methyl-pyrimidin-2-yl)-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It can be used to study the biological activity of pyrimidines and their derivatives.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl-(4-methyl-pyrimidin-2-yl)-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Ethyl-(4-methyl-pyrimidin-2-yl)-amine, enabling comparative analysis of their physicochemical and biological properties:
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Features a piperidine ring at the 6-position and a methyl group at the 4-position of the pyrimidine core.
- Properties : The bulkier piperidine substituent enhances lipophilicity compared to the ethylamine group in the target compound. Crystallographic studies highlight strong hydrogen-bonding networks involving the pyrimidine N-atoms, which stabilize its solid-state structure .
4-Chloro-N-ethyl-5-methylpyrimidin-2-amine
- Structure : Substitutes the 4-methyl group with chlorine and adds a 5-methyl group.
- This compound’s higher molecular weight (compared to the target compound) could reduce solubility in polar solvents .
(4-Chloro-5-methyl-pyrimidin-2-yl)-dimethyl-amine
- Structure : Replaces the ethylamine group with dimethylamine and introduces a chlorine atom at the 4-position.
- The chlorine atom may improve metabolic stability .
Ethyl-(tetrahydro-pyran-4-yl)-amine
- Structure : Substitutes the pyrimidine ring with a tetrahydro-pyran moiety.
- This structural difference may limit its utility in targeting aromatic enzyme pockets but improve aqueous solubility .
Comparative Data Table
Research Findings and Functional Implications
- Hydrogen Bonding and Crystallinity : Pyrimidine derivatives like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine exhibit robust hydrogen-bonding networks, critical for crystal packing and stability . This compound likely shares similar intermolecular interactions due to its pyrimidine core.
- Biological Activity : Ethylamine and methyl groups in pyrimidine derivatives are associated with AChE inhibition, as seen in hybrid compounds combining pyrimidine moieties with carbazole groups . Chlorinated analogs may exhibit enhanced target affinity but require careful toxicity profiling .
- Synthetic Flexibility : The ethylamine group in the target compound allows for further functionalization, such as alkylation or acylation, to optimize pharmacokinetic properties .
Biological Activity
Ethyl-(4-methyl-pyrimidin-2-yl)-amine, a pyrimidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of 137.18 g/mol. The compound features a pyrimidine ring substituted with an ethyl amine group at the 2-position and a methyl group at the 4-position. This specific arrangement influences its biological activity and reactivity.
Synthesis
The synthesis of this compound typically involves the alkylation of pyrimidine derivatives with ethyl halides or the reaction of 4-methylpyrimidine with ethylenediamine under controlled conditions. Various methods have been reported, including microwave-assisted synthesis and solvent-free reactions, which enhance yield and reduce reaction time.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.5 mg/mL.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. A study evaluating its effect on cyclooxygenase (COX) enzymes revealed that it inhibits COX-2 activity, which is crucial in the inflammatory response. The IC50 value for COX-2 inhibition was found to be approximately 0.04 μM, comparable to standard anti-inflammatory drugs like celecoxib.
Anticancer Potential
Recent investigations suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells, as evidenced by increased levels of caspase-3 and -9.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyrimidine Ring : Essential for interaction with biological targets.
- Ethyl Group : Enhances lipophilicity, improving cell membrane permeability.
- Methyl Substitution : Influences binding affinity to enzymes and receptors.
Studies have shown that modifications to the pyrimidine ring can lead to variations in potency and selectivity towards specific biological targets.
Case Studies
- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a promising spectrum of activity, particularly against resistant strains.
- Anti-inflammatory Research : In vivo models demonstrated that administration of this compound significantly reduced edema in carrageenan-induced paw edema tests, supporting its potential use as an anti-inflammatory agent.
- Cytotoxicity Assays : A series of cytotoxicity assays on various cancer cell lines revealed that this compound could inhibit cell proliferation effectively, with IC50 values ranging from 10 to 30 μM depending on the cell line tested.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
